2-Oxocyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxocyclobutanecarboxylic acid is an organic compound with the molecular formula C₅H₆O₃. It is a derivative of cyclobutanecarboxylic acid, featuring a ketone group at the 2-position of the cyclobutane ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxocyclobutanecarboxylic acid typically involves the following steps:
Preparation of Methyl Triphenylphosphine Iodide (II): This intermediate is prepared using standard iodination techniques.
Preparation of 3-Benzal Cyclobutanol (III): This involves the reaction of cyclobutanone with benzaldehyde.
Preparation of Methyl-Benzenesulfonic Acid-3-Benzal Cyclobutanol Ester (IV): This esterification step uses benzenesulfonic acid.
Preparation of 3-Benzal Cyclobutanecarbonitrile (V): This involves the conversion of the ester to a nitrile.
Preparation of 3-Benzal Cyclobutylcarboxylic Acid (VI): This step involves hydrolysis of the nitrile.
Preparation of this compound (VIII): The final step involves oxidation of the cyclobutylcarboxylic acid.
Industrial Production Methods: Industrial production methods for this compound often involve the use of cost-effective starting materials and conventional equipment. One method includes the ozonation of cyclobutylcarboxylic acid, which avoids the use of highly toxic reagents like osmium tetroxide .
Chemical Reactions Analysis
Types of Reactions: 2-Oxocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for converting the carboxylic acid group to acyl chlorides.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of acyl chlorides and esters.
Scientific Research Applications
2-Oxocyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, including kinase inhibitors and thrombin inhibitors.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-oxocyclobutanecarboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It participates in oxidative and reductive metabolic pathways, influencing the synthesis and degradation of other compounds.
Comparison with Similar Compounds
Cyclobutanecarboxylic Acid: Lacks the ketone group at the 2-position.
Cyclobutanone: Lacks the carboxylic acid group.
Cyclobutylamine: Contains an amine group instead of a carboxylic acid group.
Uniqueness: 2-Oxocyclobutanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the cyclobutane ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H6O3 |
---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
2-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3(4)5(7)8/h3H,1-2H2,(H,7,8) |
InChI Key |
FZEPARZCAPJYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.